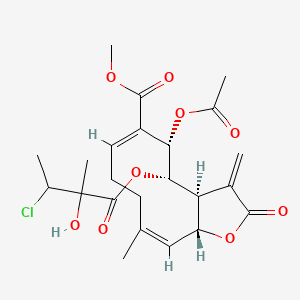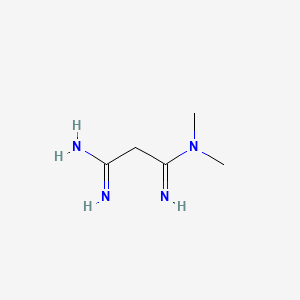
N,N-Dimethyl Malonamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylformamide (DMF) is a commonly employed solvent for chemical reactions . It’s a useful solvent used for the isolation of chlorophyll from plant tissues . It’s also a multipurpose reagent in organic synthesis . It plays multiple roles in various reactions such as solvent, dehydrating agent, reducing agent as well as catalyst .
Synthesis Analysis
N,N-Dimethyl-N,N-dioctyl-2, (2′-hexyloxyethyl) malonamide (DMDOHEMA) and similar compounds were synthesized by an ester amine coupling method . Another compound, N,N-dimethyl-N,N-dioctyltetradecyl-malonamide (DMDOTDMA), was prepared and evaluated for the extraction and separation of Pd (II) from nitrate media .
Chemical Reactions Analysis
N,N-Dimethyl enaminones have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic a broad range of heterocyclic and fused heterocyclic derivatives . DMF can also be used as a reagent, a catalyst, and a stabilizer .
Safety And Hazards
Orientations Futures
Malonic acid diamide analogues such as N,N′-dimethyl-N,N′-dioctyl-malonamide (DMDOMA), N,N′-dimethyl-N,N′-dioctyl-2, (2′-hexyloxyethyl) malonamide (DMDOHEMA), N,N′-dimethyl-N,N′-dicyclohexyl-malonamide (DMDCMA) and N,N,N′,N′-tetraisopropyl malonamide (TiPMA) were synthesized and evaluated for their radical scavenging activity . These compounds showed potential as antioxidants due to their hydrophilic nature .
Propriétés
IUPAC Name |
3-N,3-N-dimethylpropanediimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4/c1-9(2)5(8)3-4(6)7/h8H,3H2,1-2H3,(H3,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSLVSYMZVSPMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)CC(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl Malonamidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

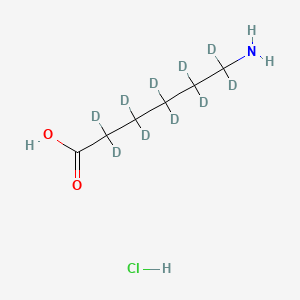
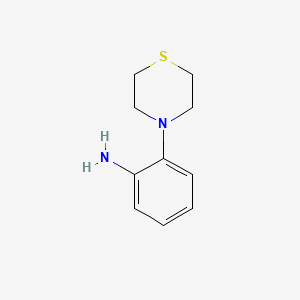

![6-({3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B587210.png)
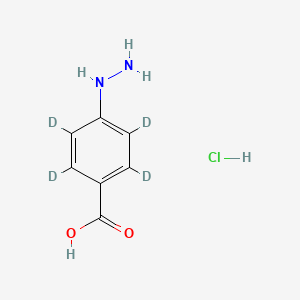
![N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B587217.png)
